Revaprazan-d3 Hydrochloride is a novel compound classified as a potassium-competitive acid blocker (P-CAB). It is primarily utilized in the treatment of acid-related diseases such as duodenal ulcers, gastritis, and gastric ulcers. This compound is an isotopically labeled version of Revaprazan, which allows for enhanced tracking and analysis in pharmacokinetic studies.
Revaprazan-d3 Hydrochloride is derived from Revaprazan, which is known for its potent inhibition of gastric acid secretion. It belongs to a class of drugs known as P-CABs, which differ from traditional proton pump inhibitors by blocking potassium binding sites on the H+,K+-ATPase enzyme in gastric parietal cells. This mechanism results in a more rapid and sustained increase in gastric pH compared to conventional treatments.
The synthesis of Revaprazan-d3 Hydrochloride involves several key steps:
The specific details of the synthetic route can vary based on the desired yield and purity of the final product.
Revaprazan-d3 Hydrochloride has a complex molecular structure characterized by:
The chemical formula for Revaprazan-d3 Hydrochloride can be represented as C₁₈H₁₈D₃ClN₄O₃S, where D indicates deuterium atoms incorporated into the structure.
Revaprazan-d3 Hydrochloride participates in various chemical reactions that are significant for its pharmacological activity:
These reactions are critical for understanding how Revaprazan-d3 functions within biological systems.
The mechanism of action of Revaprazan-d3 Hydrochloride involves:
This mechanism is supported by various studies demonstrating its efficacy in controlling gastric acidity.
Revaprazan-d3 Hydrochloride exhibits several notable physical and chemical properties:
These properties are essential for formulation development and therapeutic applications.
Revaprazan-d3 Hydrochloride serves various scientific purposes:
Isotopically labeled compounds—particularly deuterated drugs—represent a strategic advancement in pharmaceutical research. Deuterium (²H), a stable, non-radioactive hydrogen isotope, imparts distinct biochemical properties when incorporated into drug molecules. The deuterium kinetic isotope effect (DKIE) arises from the strengthened carbon-deuterium bond (vs. carbon-hydrogen), which reduces the rate of enzymatic cleavage at deuterated sites [5]. This effect can significantly alter metabolic pathways, bioavailability, and pharmacokinetic profiles. Landmark approvals like deutetrabenazine (2017) and deucravacitinib (2022) underscore deuterium's role in optimizing therapeutic agents [5].
Revaprazan hydrochloride (C₂₂H₂₄ClFN₄), a potassium-competitive acid blocker (P-CAB), selectively inhibits gastric H⁺/K⁺-ATPase in parietal cells. Unlike irreversible proton pump inhibitors (PPIs), Revaprazan's reversible binding enables rapid acid suppression (within hours) and sustained pH >4 duration [1] [9]. Clinically, it treats acid-related disorders like gastritis and gastroesophageal reflux disease (GERD), with studies confirming dose-dependent efficacy (100–200 mg/day) and minimal gastrin elevation . Its hydrochloride salt form enhances solubility and stability [3] [8].
Deuterium labeling of Revaprazan targets metabolic vulnerabilities. The compound’s metabolism involves hepatic cytochrome P450 (CYP)-mediated oxidation at methyl groups [5] [7]. Deuterating these positions (→ Revaprazan-d3 hydrochloride, C₂₂H₂₁D₃ClFN₄) leverages DKIE to:
Despite Revaprazan-d3 hydrochloride’s availability (CAS 1346602-51-4), critical gaps persist:
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3